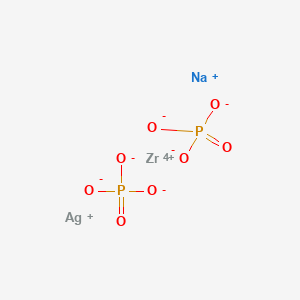
Silver sodium zirconium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver sodium zirconium phosphate: (SSZP) is a synthetic inorganic compound known for its unique properties and diverse applications. It is composed of silver ions, sodium ions, zirconium ions, and phosphate ions, forming a crystalline structure that exhibits excellent antimicrobial activity. SSZP is widely used in various fields, including wound care, catalysis, and environmental remediation.
Preparation Methods
Synthetic Routes and Reaction Conditions: SSZP can be synthesized through several methods, including ion exchange reactions and precipitation techniques. One common method involves the reaction of zirconium phosphate with a silver salt, such as silver nitrate, in an aqueous solution. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure the formation of the desired crystalline structure.
Industrial Production Methods: In an industrial setting, SSZP is produced on a larger scale using continuous flow reactors or batch processes. The raw materials are mixed in precise proportions, and the reaction is carried out under controlled conditions to achieve high purity and uniformity of the final product.
Chemical Reactions Analysis
Types of Reactions: SSZP undergoes various chemical reactions, including oxidation, reduction, and ion exchange reactions. These reactions are influenced by the presence of silver ions, which play a crucial role in the antimicrobial properties of the compound.
Common Reagents and Conditions: The reactions involving SSZP typically use reagents such as silver nitrate, sodium hydroxide, and zirconium oxychloride. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve the desired product.
Major Products Formed: The major products formed from these reactions include silver nanoparticles, zirconium phosphate, and sodium salts. These products exhibit unique properties, such as high surface area and antimicrobial activity, making them valuable in various applications.
Scientific Research Applications
SSZP has a wide range of scientific research applications, including:
Chemistry: SSZP is used as a catalyst in various chemical reactions, such as hydrogenation and oxidation reactions. Its high surface area and unique structure make it an effective catalyst for these processes.
Biology: SSZP is used in biological studies to investigate its antimicrobial properties. It has been shown to be effective against a wide range of bacteria and fungi, making it a valuable tool in microbiology research.
Medicine: SSZP is used in wound care products due to its antimicrobial properties. It is incorporated into dressings and bandages to prevent infections and promote healing.
Industry: SSZP is used in environmental remediation to remove heavy metals and other contaminants from water and soil
Mechanism of Action
The antimicrobial activity of SSZP is primarily due to the presence of silver ions. These ions interact with bacterial cell membranes, disrupting their structure and function. Additionally, silver ions can penetrate the bacterial cells and interfere with essential cellular processes, leading to cell death. The sustained release of silver ions from SSZP ensures long-lasting antimicrobial activity.
Comparison with Similar Compounds
Silver nitrate
Silver sulfadiazine
Silver zeolite
Silver alginate
Silver phosphate
Properties
CAS No. |
155925-27-2 |
|---|---|
Molecular Formula |
AgNaO8P2Zr |
Molecular Weight |
412.02 g/mol |
IUPAC Name |
silver;sodium;zirconium(4+);diphosphate |
InChI |
InChI=1S/Ag.Na.2H3O4P.Zr/c;;2*1-5(2,3)4;/h;;2*(H3,1,2,3,4);/q2*+1;;;+4/p-6 |
InChI Key |
RUYRJRAIPYPPFH-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Zr+4].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















